molecular formula C10H9ClN2 B2559377 2-chloro-4-(1H-pyrrol-1-yl)aniline CAS No. 1269532-31-1

2-chloro-4-(1H-pyrrol-1-yl)aniline

Cat. No.: B2559377
CAS No.: 1269532-31-1
M. Wt: 192.65
InChI Key: VAXOFHLUZHADSD-UHFFFAOYSA-N
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Description

2-chloro-4-(1H-pyrrol-1-yl)aniline is an organic compound that features a chloro-substituted aniline ring fused with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-pyrrol-1-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides. This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-chloro-4-(1H-pyrrol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-pyrrol-1-yl)aniline involves its interaction with molecular targets and pathways. For instance, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and new C–C and C–N bond formation, facilitated by copper catalysts . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(1H-pyrrol-1-yl)aniline is unique due to the presence of both a chloro-substituted aniline ring and a pyrrole moiety

Properties

IUPAC Name

2-chloro-4-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOFHLUZHADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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